
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Übersicht
Beschreibung
The compound 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline is a halogenated aniline derivative with potential applications in various fields, including materials science and pharmaceuticals. The presence of both chlorine and fluorine atoms suggests that it could be involved in the formation of coordination polymers and may exhibit interesting chemical reactivity due to the electron-withdrawing effects of these halogens.
Synthesis Analysis
The synthesis of related halogenated aniline derivatives has been explored in several studies. For instance, coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands were synthesized using conventional and sonochemical methods, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involved an intramolecular Friedel-Crafts cyclization of a related chloroaniline compound, suggesting that similar cyclization reactions might be applicable to 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be complex, with potential for various intermolecular interactions. In the case of the related 4-fluoro-N-(2-pyridiylmethylene)-aniline, X-ray crystallography revealed the presence of H⋯H contacts, C–H⋯π, and C–H⋯X hydrogen bonding interactions, which are significant in determining the supramolecular architecture . Such analyses are crucial for understanding the molecular structure and potential binding properties of 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline.
Chemical Reactions Analysis
The reactivity of halogenated anilines can lead to a variety of chemical transformations. For example, the reaction of chlorinated cyclopentene and cyclohexene carbonitriles with aniline resulted in the substitution of chlorine by a phenylamino group . This indicates that the chlorine atom in 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline could undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines are influenced by their functional groups. The electrochemical properties of a related compound, the 4-fluoro-N-(2-pyridiylmethylene)-aniline Schiff base, were determined by cyclic voltammetry, suggesting that electrochemical analysis could be a valuable tool for investigating the properties of 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline . Moreover, the antibacterial studies of the Schiff base against E. coli and S. aureus indicate that the compound and its derivatives could have biological activity, which may also be true for 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline .
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- In a study examining the metabolism of chloro-fluoro-aniline derivatives, it was found that these compounds undergo complex metabolic pathways, resulting in various metabolites. For instance, 3-Chloro-4-fluorol[14C]aniline in dogs was primarily eliminated as 2-amino-4-chloro-5-fluorophenyl sulphate (Baldwin & Hutson, 1980).
Fluorescence Quenching Studies
- Fluorescence quenching studies of boronic acid derivatives using aniline have shown significant insights into the photophysical properties of these compounds. These studies help in understanding the electronic interactions and the impact of structural changes on fluorescence properties (Geethanjali et al., 2015).
Biological Activity
- Several studies have synthesized and evaluated the biological activity of compounds derived from chloro-fluoro-aniline. For instance, novel 4-arylamino pyrimidine derivatives synthesized from substituted aniline showed significant insecticidal activities (Wu et al., 2019).
Molecular Docking and QSAR Studies
- Docking and quantitative structure–activity relationship (QSAR) studies involving fluoro-aniline derivatives have been conducted to understand their potential as kinase inhibitors. Such studies are crucial in drug discovery and design (Caballero et al., 2011).
Synthesis of Novel Compounds
- Research on the synthesis of novel compounds using fluoro-aniline derivatives has been extensive. These studies explore the potential applications of these compounds in material science and pharmacology. For example, the synthesis of fluorinated heterocyclic compounds for pharmacological screening has been a significant area of research (Binoy et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSKQIBNOCQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466202 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
CAS RN |
213675-94-6 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)
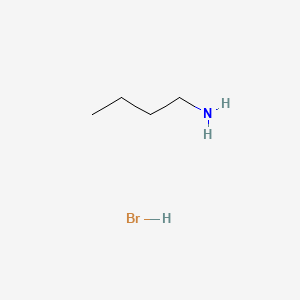
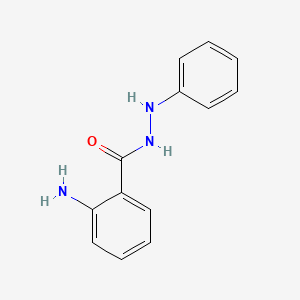
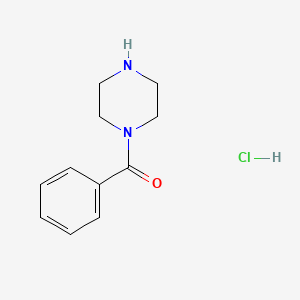

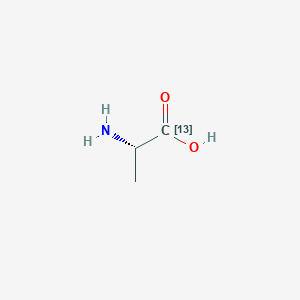
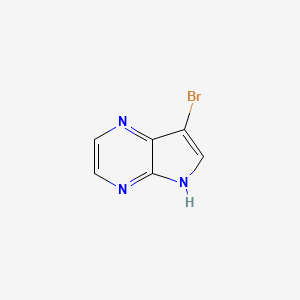
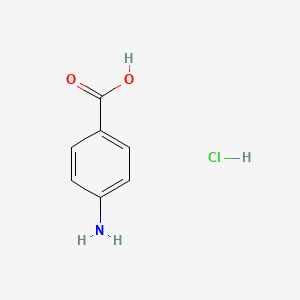
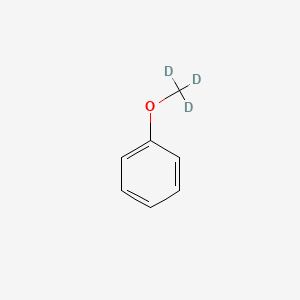
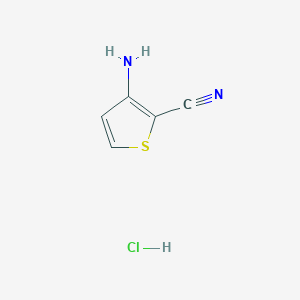
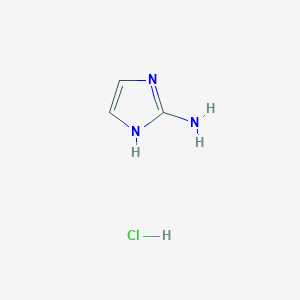
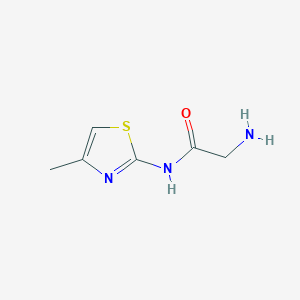
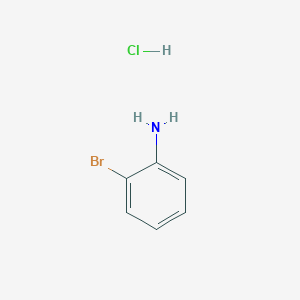
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)